Molecular weight and formula of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid
Molecular weight and formula of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid
[1][2][3][4][5]
Executive Summary
[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , commonly known as Glyphosate Ethyl Ester , is a critical carboxylate ester derivative of the herbicide glyphosate.[1][2] Unlike the parent compound, which is highly hydrophilic and zwitterionic, this mono-ester variant introduces a lipophilic ethyl moiety at the carboxylate position while retaining the phosphonic acid group.[1]
This structural modification alters the physicochemical profile, potentially enhancing cuticular penetration in plant foliage before undergoing in vivo hydrolysis to the active herbicidal form.[1] It serves as a vital reference standard in residue analysis, a key intermediate in the synthesis of novel organophosphorus agrochemicals, and a subject of study in prodrug delivery systems.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid |
| Common Synonyms | Glyphosate ethyl ester; N-(Ethoxycarbonylmethyl)aminomethylphosphonic acid |
| CAS Registry Number | 39600-47-0 |
| Molecular Formula | C₅H₁₂NO₅P |
| Molecular Weight | 197.13 g/mol |
| SMILES | CCOC(=O)CNCP(=O)(O)O |
| InChI Key | KCNGRSQQOKXAKR-UHFFFAOYSA-N |
Physical Properties[2][4][5][7][8][10]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in water and polar organic solvents (methanol, ethanol); limited solubility in non-polar solvents (hexane, toluene).[2]
-
Melting Point: >200°C (Decomposes).[2] The high melting point indicates that despite esterification, the molecule retains strong intermolecular hydrogen bonding and zwitterionic character between the amine and phosphonic acid groups.
-
Acidity (pKa): The phosphonic acid group retains two acidic protons (
, ), while the secondary amine is protonated at physiological pH.[2]
Synthesis & Production Methodologies
The synthesis of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid requires precise control to esterify the carboxyl group without affecting the phosphonic acid moiety.[1][2] Two primary routes are established: Direct Acid-Catalyzed Esterification (preferred for purity) and the Mannich-Type Condensation .[1][2]
Protocol A: Direct Acid-Catalyzed Esterification
This method utilizes the parent glyphosate acid and leverages the difference in reactivity between the carboxylic acid and the phosphonic acid.[1]
Reagents:
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 g (59 mmol) of anhydrous glyphosate in 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Activation: Cool the suspension to 0°C in an ice bath. Dropwise add 1.2 equivalents of Thionyl Chloride (
).[2] Caution: Exothermic reaction with evolution of and gas.[1] Alternatively, saturate the ethanol with dry gas prior to adding glyphosate.[1] -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The suspension will gradually clear as the ester forms and dissolves.
-
Isolation: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C) to remove excess ethanol and
. -
Purification: The resulting residue is a viscous oil or gum.[1] Triturate with cold acetone or diethyl ether to induce crystallization.[1] Filter the white solid and dry under high vacuum over
.
Protocol B: Mannich-Type Condensation (De Novo)
This route constructs the carbon-nitrogen-phosphorus skeleton from elementary building blocks.[1][2]
Reagents:
Mechanism: The reaction proceeds via the in situ formation of an iminium ion from glycine ethyl ester and formaldehyde, which is then attacked by the tautomeric form of phosphorous acid (P-nucleophile).[2]
Analytical Characterization
Validating the identity of C₅H₁₂NO₅P requires a multi-modal approach to confirm the esterification of the carboxyl group while ensuring the phosphonate remains free.
Nuclear Magnetic Resonance (NMR)[2][4][5]
-
¹H NMR (D₂O, 400 MHz):
-
³¹P NMR (D₂O, H₃PO₄ ext.[2] std):
Mass Spectrometry (ESI-MS)[1][2][4][5]
-
Mode: Positive Ion Mode (
) -
Target Ion
: m/z 198.13 -
Fragmentation Pattern:
HPLC Method for Purity
-
Column: Anion Exchange (SAX) or HILIC column (due to high polarity).
-
Mobile Phase:
-
A: 20 mM Ammonium Formate (pH 3.0)
-
B: Acetonitrile[1]
-
-
Detection: ELSD (Evaporative Light Scattering Detector) or post-column derivatization with Ninhydrin (UV-Vis), as the molecule lacks a strong chromophore.[1][2]
Mechanism of Action & Applications
Prodrug Mechanism
Glyphosate ethyl ester acts as a pro-herbicide .[1] The esterification masks the negative charge of the carboxylate, increasing lipophilicity (
-
Enhanced Uptake: Improved diffusion across the waxy plant cuticle compared to the highly polar parent acid.[1]
-
Bio-activation: Once inside the plant cytosol, endogenous esterases hydrolyze the ethyl ester bond, releasing the active glyphosate molecule.[1]
-
Target Inhibition: The liberated glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), disrupting the shikimate pathway and aromatic amino acid biosynthesis.[1][2]
Research Applications
-
Metabolic Studies: Used as a tracer to study the kinetics of ester hydrolysis in various crop species.[1]
-
Synthetic Intermediate: The free phosphonic acid group can be further derivatized (e.g., to phosphonochloridates) to create novel peptidomimetics or enzyme inhibitors.[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis upon exposure to moisture.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[1]
References
-
Manchester Organics. (2024).[2] Safety Data Sheet: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid. Retrieved from
-
Franz, J. E., Mao, M. K., & Sikorski, J. A. (1997).[2] Glyphosate: A Unique Global Herbicide.[1] ACS Monograph 189.[1] American Chemical Society.[1]
-
United States Patent US6117819A. (2000).[2] Herbicide implants for plants. Retrieved from
-
PubChem. (2024).[2] Compound Summary: Glyphosate Ethyl Ester.[1] National Library of Medicine.[1] Retrieved from
-
Takahashi, M., et al. (2001).[2] Synthesis and herbicidal activity of N-(phosphonomethyl)glycine derivatives. Journal of Pesticide Science.
Sources
- 1. echemi.com [echemi.com]
- 2. Phosphonic acid, (((phosphonomethyl)imino)bis(2,1-ethanediylnitrilobis(methylene)))tetrakis-, disodium salt | C9H26N3Na2O15P5 | CID 22833460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. US6117819A - Herbicide implants for plants - Google Patents [patents.google.com]
- 7. diethylenetriamine pentamethylene phosphonic acid, 15827-60-8 [thegoodscentscompany.com]
